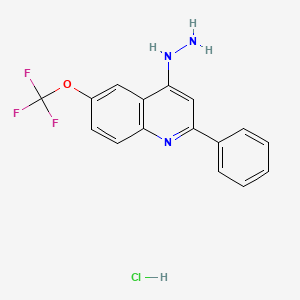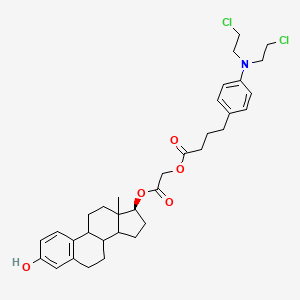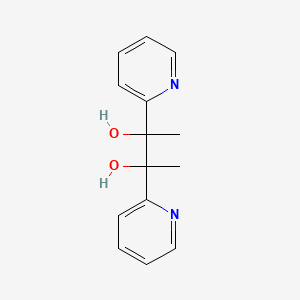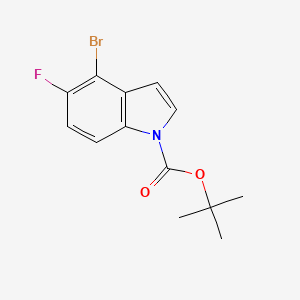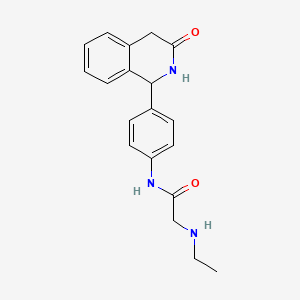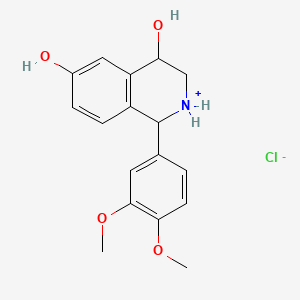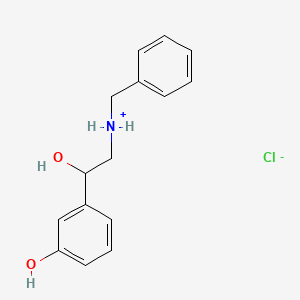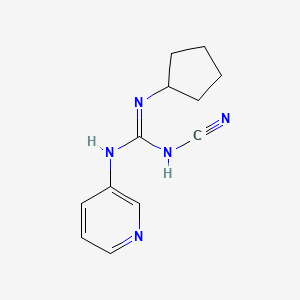
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and are found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by its unique structure, which includes a cyano group, a cyclopentyl group, and a pyridinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides can react with derivatized amines to form guanidines .
Industrial Production Methods
Industrial production of guanidines often employs similar methods but on a larger scale. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines . This method provides a convenient and scalable approach to producing N,N’-disubstituted guanidines.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve mild temperatures and pressures to ensure the stability of the guanidine structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidines, depending on the nucleophiles or electrophiles used .
Wissenschaftliche Forschungsanwendungen
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- involves its ability to form hydrogen bonds, its planarity, and its high basicity . These characteristics allow the compound to interact with various molecular targets, including amino acids and nucleic acid bases . The guanidinium cation, formed at physiological pH, can engage in resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity and interaction with biological systems .
Eigenschaften
CAS-Nummer |
60560-22-7 |
|---|---|
Molekularformel |
C12H15N5 |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17) |
InChI-Schlüssel |
UVQIHZIOZJMHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


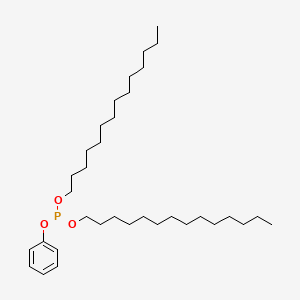

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
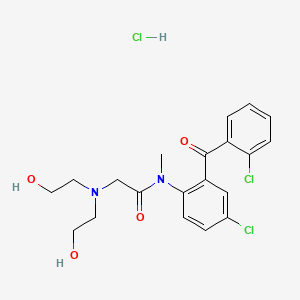
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

